(6-Aminohexyl)trimethylammonium Bromide Hydrobromide
Overview
Description
“(6-Aminohexyl)trimethylammonium Bromide Hydrobromide” is a chemical compound with the molecular formula C9H24Br2N2 . It is also known as “Aminoquat” and is used as an impurity in Colesevelam . This compound is a potent inhibitor and acts as a substrate for pig kidney diamine oxidase .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 24 hydrogen atoms, 2 bromine atoms, and 2 nitrogen atoms . The InChI representation of the molecule isInChI=1S/C9H23N2.2BrH/c1-11(2,3)9-7-5-4-6-8-10;;/h4-10H2,1-3H3;2*1H/q+1;;/p-1
. Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 320.11 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 6 rotatable bonds . The exact mass is 320.02857 g/mol and the monoisotopic mass is 318.03062 g/mol . The topological polar surface area is 26 Ų . The complexity of the molecule is 84.1 .Scientific Research Applications
Chemical Modification of Cysteine
A study by Itano and Robinson (1972) explored a new basic α-amino acid with a quaternary ammonium side chain synthesized by trimethylaminoethylation of l-cysteine. This compound, named 4-thialaminine, was found to be extremely stable under usual protein acid hydrolysis conditions, highlighting its potential in chemical modifications of proteins (Itano & Robinson, 1972).
DNA Microarrays
Liu and Bazan (2006) described the synthesis of a cationic, water-soluble conjugated polymer used in label-free DNA microarrays. The polymer, designed with efficient emission in the solid state, demonstrates the utility of quaternary ammonium compounds in advanced biochemical analysis (Liu & Bazan, 2006).
Biomolecular Probes
Kanyi Pu, Liping Cai, and Liu (2009) focused on cationic poly[9,9-bis(6′-N,N,N-trimethylammonium)hexyl)fluorene-alt-4,7-(2,1,3-benzothiadiazole) dibromide] as multicolor light-up probes for biomolecular quantification. This study highlights the application in creating sensitive probes for biological molecules (Pu, Cai, & Liu, 2009).
Micellar Aggregation
Huang, Han, Wang, and Yilin Wang (2007) synthesized cationic surfactants with nitrophenoxy groups, demonstrating their strong self-aggregation ability in aqueous solutions. This work provides insights into the behavior of quaternary ammonium compounds in surfactant science (Huang, Han, Wang, & Yilin Wang, 2007).
Electrokinetic Capillary Chromatography
Dobashi, Hamada, and Yamaguchi (2001) studied the enantiomer separation using micelles and micelle-like polymers made with trimethylammonium-terminated surfactants. Their findings have implications in electrokinetic chromatography and molecular recognition (Dobashi, Hamada, & Yamaguchi, 2001).
Protein Folding and Stability
Chamani and Moosavi-Movahedi (2006) investigated the influence of alkyl trimethylammonium bromides on the folding and stability of proteins, particularly cytochrome c. This study underscores the role of quaternary ammonium compounds in understanding protein structure and dynamics (Chamani & Moosavi-Movahedi, 2006).
Hydroxylation of Lysine Derivatives
Stein and Englard (1982) examined the hydroxylation of 6-N-trimethyl-lysine to 3-hydroxy-6-N-trimethyl-lysine in various rat tissues. Their work contributes to the understanding of biosynthesis pathways in mammalian tissues (Stein & Englard, 1982).
Mechanism of Action
Target of Action
The primary target of (6-Aminohexyl)trimethylammonium Bromide Hydrobromide is pig kidney diamine oxidase . Diamine oxidase is an enzyme that plays a crucial role in the metabolism of histamine, a compound involved in local immune responses and regulating physiological function in the gut.
Mode of Action
This compound acts as a potent inhibitor and substrate for pig kidney diamine oxidase . By inhibiting this enzyme, it can potentially affect the metabolism of histamine, thereby influencing immune responses and gut function.
Properties
IUPAC Name |
6-aminohexyl(trimethyl)azanium;bromide;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23N2.2BrH/c1-11(2,3)9-7-5-4-6-8-10;;/h4-10H2,1-3H3;2*1H/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIELYIRFOUAOEZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCCN.Br.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50639228 | |
Record name | 6-Amino-N,N,N-trimethylhexan-1-aminium bromide--hydrogen bromide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50639228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33968-67-1 | |
Record name | NSC309700 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309700 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Amino-N,N,N-trimethylhexan-1-aminium bromide--hydrogen bromide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50639228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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